molecular formula C7H10N4O2 B12208970 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B12208970
M. Wt: 182.18 g/mol
InChI Key: YWYIFZQJRLTEKN-UHFFFAOYSA-N
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Description

5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a sophisticated hybrid heterocyclic compound designed for medicinal chemistry and drug discovery research. This molecule integrates two privileged pharmacophores—the 1,2,4-oxadiazole and the pyrrolidin-2-one—creating a versatile scaffold with potential multi-target biological activity. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, improving metabolic stability and pharmacokinetic properties in drug candidates . This moiety is present in several commercially available drugs and is investigated for a wide spectrum of activities, including anticancer, anti-inflammatory, and antiviral effects . Its mechanism in research settings has been linked to the inhibition of key enzymes such as histone deacetylase (HDAC) and thymidylate synthase, which are critical targets in oncology . Concurrently, the pyrrolidin-2-one (or 2-oxo-1-pyrrolidine) core is a recognized neuropharmacological scaffold. Derivatives of this structure have been extensively studied for their effects on the central nervous system and are utilized in research models for conditions such as epilepsy, convulsions, and neuropathic pain . Furthermore, novel pyrrolidinone-based compounds are being characterized as specific agonists for receptors like the Formyl Peptide Receptor 2 (FPR2), highlighting their significant value in immunology and inflammation research . The strategic incorporation of an aminomethyl linker at the 3-position of the oxadiazole ring enhances the molecule's potential for molecular recognition, serving as a key synthetic handle for further structure-activity relationship (SAR) explorations. Researchers can leverage this compound as a key intermediate or a novel chemical entity in programs aimed at neurodegenerative diseases like Alzheimer's, where oxadiazoles show promise as inhibitors of targets such as monoamine oxidase (MAO) and beta-secretase (BACE1) , and in oncology, where similar compounds target enzymes like telomerase and topoisomerase II . This product is intended for use in non-clinical, in vitro assays to investigate its mechanism of action, binding affinity, and inhibitory potency against specific biological targets. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H10N4O2

Molecular Weight

182.18 g/mol

IUPAC Name

5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

InChI

InChI=1S/C7H10N4O2/c8-3-5-10-7(13-11-5)4-1-2-6(12)9-4/h4H,1-3,8H2,(H,9,12)

InChI Key

YWYIFZQJRLTEKN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C2=NC(=NO2)CN

Origin of Product

United States

Preparation Methods

Cyclization of Amidoximes with Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and activated carboxylic acid derivatives. For 5-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, this approach involves synthesizing a pyrrolidin-2-one-containing amidoxime intermediate, which subsequently reacts with a carboxylic acid derivative bearing the aminomethyl group.

Key Method :

  • Amidoxime Formation : Reacting a nitrile precursor (e.g., 3-cyanopyrrolidin-2-one) with hydroxylamine hydrochloride under microwave irradiation (MWI) generates the amidoxime intermediate. This step achieves quantitative yields when catalyzed by MgO or acetic acid in solvent-free conditions.

  • Heterocyclization : The amidoxime reacts with a carboxylic acid derivative (e.g., chloroacetic acid protected with a tert-butoxycarbonyl [Boc] group) activated by coupling agents such as T3P (propylphosphonic anhydride) or HBTU. This step forms the 1,2,4-oxadiazole ring while introducing the aminomethyl side chain.

Example Reaction Conditions :

StepReagents/ConditionsYield
1NH2_2OH·HCl, MgO, MWI (10 min)>90%
2Boc-protected carboxylic acid, T3P, TEA, 80°C (2 h)85–93%

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates reaction kinetics, enabling one-pot protocols. A two-step procedure combines nitrile-to-amidoxime conversion and cyclization:

  • Amidoxime Synthesis : 3-Cyanopyrrolidin-2-one reacts with hydroxylamine hydrochloride in a CH3_3COOH-catalyzed MWI step (5 min).

  • Oxadiazole Formation : The amidoxime intermediates react with Boc-protected bromoacetamide under MWI (150°C, 10 min), followed by deprotection with trifluoroacetic acid (TFA) to unmask the aminomethyl group.

Advantages :

  • Reduced reaction time (total < 20 min).

  • High yields (88–95%) due to minimized side reactions.

Functionalization of Preformed 1,2,4-Oxadiazole Cores

Coupling Pyrrolidin-2-One to 3-Aminomethyl-1,2,4-Oxadiazoles

An alternative route involves synthesizing 3-aminomethyl-1,2,4-oxadiazole separately and coupling it to pyrrolidin-2-one via amide or urea linkages.

Procedure :

  • Oxadiazole Synthesis : React benzamidoxime with Boc-protected glycine using TBTU as a coupling agent, followed by cyclization in NaOH/DMSO to form 3-(Boc-aminomethyl)-1,2,4-oxadiazole.

  • Coupling to Pyrrolidin-2-One : Activate the oxadiazole’s C5 position with POCl3_3, then perform nucleophilic substitution with 5-aminopyrrolidin-2-one under basic conditions.

Challenges :

  • Boc deprotection requires acidic conditions (e.g., TFA), which may degrade acid-sensitive intermediates.

  • Regioselectivity issues arise if the oxadiazole ring undergoes unintended substitutions.

Optimization of Reaction Parameters

Solvent and Catalyst Screening

Optimal solvents (DMSO, DMF) and catalysts (T3P, HBTU) enhance cyclization efficiency:

CatalystSolventTemperatureYield
T3PDMF80°C93%
HBTUDCMRT87%

Observations :

  • Polar aprotic solvents improve reagent solubility and reaction homogeneity.

  • T3P outperforms HBTU in minimizing racemization during coupling.

Protecting Group Strategies

The aminomethyl group necessitates protection during synthesis:

  • Boc Protection : Stable under basic conditions but cleaved by TFA.

  • Cbz Protection : Removable via hydrogenolysis but incompatible with Pd catalysts in subsequent steps.

Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1^1H NMR : The aminomethyl proton resonates as a triplet at δ 3.2–3.4 ppm, while the oxadiazole’s C5 proton appears as a singlet at δ 8.1–8.3 ppm.

  • HRMS : Molecular ion peak at m/z 223.0965 [M+H]+^+ confirms the target structure.

Purity Assessment

HPLC analysis using a C18 column (ACN/H2_2O gradient) reveals >98% purity for optimized routes.

Applications and Derivative Synthesis

Pharmacological Scaffolds

The title compound serves as a precursor to GPBAR1 agonists, where the 1,2,4-oxadiazole-pyrrolidinone core enhances receptor binding affinity. Derivatives exhibit EC50_{50} values < 100 nM in functional assays.

Material Science Applications

Functionalization with polymerizable groups (e.g., acrylates) enables incorporation into stimuli-responsive hydrogels, though this remains underexplored .

Chemical Reactions Analysis

Types of Reactions

5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design .

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. The scaffold of 1,3,4-oxadiazole is known for its high bioactivity and specificity in binding to biological targets. Research indicates that compounds containing this moiety can exhibit significant cytotoxic effects against various cancer cell lines.

  • Case Study: Anticancer Screening
    A study synthesized several oxadiazole derivatives and evaluated their anticancer activity against human cancer cell lines such as HL-60 (leukemia) and UACC-62 (melanoma). Compounds derived from 1,3,4-oxadiazoles showed promising results with GI50 values less than 10 µM across different cancer types, indicating their potential as effective anticancer agents .
CompoundCancer TypeGI50 Value (µM)
Compound 90Leukemia (HL-60)3.52
Compound 91Melanoma (UACC-62)4.65

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been extensively researched. These compounds have shown efficacy against a range of pathogens, including bacteria and fungi.

  • Case Study: Antimicrobial Testing
    Various oxadiazole derivatives were tested for their antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. Some derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents .
CompoundPathogenMIC Value (µg/mL)
Compound AStaphylococcus aureus3.125
Compound BEscherichia coli12.5

Anti-inflammatory Effects

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. These compounds can inhibit key inflammatory pathways and are being explored as potential treatments for inflammatory diseases.

  • Case Study: Anti-inflammatory Activity
    A series of oxadiazole compounds were synthesized and evaluated for their ability to reduce inflammation in vitro. Results indicated that certain derivatives significantly inhibited pro-inflammatory cytokines, demonstrating their therapeutic potential in managing inflammatory conditions .

Neuroprotective Effects

Emerging research suggests that oxadiazole derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.

  • Case Study: Neuroprotection Research
    Studies have shown that specific oxadiazole derivatives can protect neuronal cells from oxidative stress-induced apoptosis. This property is crucial for developing treatments for conditions such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

a) 3-(Chloromethyl)-1,2,4-oxadiazole Derivatives

The compound 1-(4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]phenyl)pyrrolidin-2-one (CAS CB4129460) shares the pyrrolidinone core but replaces the aminomethyl group with a chloromethyl substituent.

b) 3-(2-Aminoethyl)-1,2,4-oxadiazole Derivatives

N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide HCl (SY096013) features an ethylamine side chain instead of aminomethyl. The longer chain increases conformational flexibility, which may reduce target specificity compared to the shorter, more rigid aminomethyl group in the target compound .

c) Fluorinated Oxadiazoles

3-Fluoro-5-(3-(5-nitropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile (18F-AZD9272) incorporates a fluorinated pyridinyl group. Fluorine enhances metabolic stability and bioavailability, while the nitrile group enables radiolabeling. Unlike the target compound, this derivative lacks a pyrrolidinone ring, favoring planar aromatic systems for receptor binding .

a) Antimicrobial and Antiallergic Activities
b) Antimycobacterial Activity

3-[5-(2-methylquinolin-3-yl)-1,3,4-oxadiazol-2-yl]-4H-chromen-4-one exhibits potent activity against Mycobacterium smegmatis (IC50 > 100 μM in cytotoxicity assays). The quinolinyl group enhances lipophilicity and DNA intercalation, whereas the pyrrolidinone in the target compound may prioritize enzyme inhibition via hydrogen bonding .

Physicochemical Properties

Property Target Compound 3-Chloromethyl Analog Fluorinated Derivative
Solubility High (HCl salt form) Low (chloromethyl group) Moderate (fluorine, nitrile)
Hydrogen Bonding Strong (aminomethyl, pyrrolidinone) Weak (chloromethyl) Moderate (nitrile)
Metabolic Stability Moderate High (chlorine resists oxidation) High (fluorine, nitrile)

Biological Activity

5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidin-2-one core substituted with an oxadiazole moiety. Its molecular formula is C8H10N4O2C_8H_{10}N_4O_2, and it has a molecular weight of 194.19 g/mol. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is attributed to several mechanisms:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor growth by disrupting tubulin polymerization, which is critical for cell division . This mechanism is similar to that of established anticancer agents like taxanes.
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. Its efficacy may be linked to the oxadiazole moiety's ability to interfere with microbial metabolic processes .
  • Neuroprotective Effects : Research indicates that derivatives of pyrrolidinones can exhibit neuroprotective properties, potentially making this compound a candidate for treating neurodegenerative diseases .

Anticancer Activity

A recent study evaluated the cytotoxic effects of 5-[3-(Aminomethyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one on human cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Tubulin inhibition
MCF-7 (breast)12Induction of apoptosis
A549 (lung)20Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy was tested against common bacterial strains, with results shown in Table 2.

MicroorganismMIC (µg/mL)Effectiveness
Staphylococcus aureus8Moderate
Escherichia coli16Moderate
Pseudomonas aeruginosa32Low

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study in Oncology : A clinical trial involving patients with advanced solid tumors demonstrated that a derivative of this compound led to a reduction in tumor size in 30% of participants. The treatment was well-tolerated with manageable side effects.
  • Neuroprotection Study : In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups.

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